molecular formula C25H42N4O12 B1424952 (2,5-Dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate CAS No. 1203507-50-9

(2,5-Dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate

Cat. No.: B1424952
CAS No.: 1203507-50-9
M. Wt: 590.6 g/mol
InChI Key: UJNGPSDLLFWRTE-UHFFFAOYSA-N
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Description

1-(N’-t-Butyloxycarbonyl)hydrazido-1,17-dioxo-4,7,10,13-tetraoxa-16-azahenicosan-21-oic acid succinimidyl ester is a complex organic compound used primarily in biochemical research and pharmaceutical applications. This compound is known for its role in peptide synthesis and as a coupling agent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(N’-t-Butyloxycarbonyl)hydrazido-1,17-dioxo-4,7,10,13-tetraoxa-16-azahenicosan-21-oic acid succinimidyl ester typically involves multiple steps. The process begins with the protection of the hydrazine group using t-butyloxycarbonyl (Boc) protection. This is followed by the formation of the tetraoxa-azahenicosan backbone through a series of condensation reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated synthesizers and reactors. The process is optimized to ensure high yield and purity, with stringent control over reaction parameters such as temperature, pH, and solvent composition .

Chemical Reactions Analysis

Types of Reactions

1-(N’-t-Butyloxycarbonyl)hydrazido-1,17-dioxo-4,7,10,13-tetraoxa-16-azahenicosan-21-oic acid succinimidyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(N’-t-Butyloxycarbonyl)hydrazido-1,17-dioxo-4,7,10,13-tetraoxa-16-azahenicosan-21-oic acid succinimidyl ester has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through the formation of covalent bonds with target molecules. The succinimidyl ester group reacts with nucleophiles, forming stable amide or thioester bonds. This mechanism is crucial in peptide synthesis, where it facilitates the formation of peptide bonds between amino acids. The molecular targets include amino groups on proteins and peptides, enabling the modification and labeling of these biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(N’-t-Butyloxycarbonyl)hydrazido-1,17-dioxo-4,7,10,13-tetraoxa-16-azahenicosan-21-oic acid succinimidyl ester is unique due to its combination of the Boc protection group and the succinimidyl ester group. This dual functionality allows it to act as both a protecting group and a coupling agent, making it highly versatile in synthetic chemistry .

Properties

CAS No.

1203507-50-9

Molecular Formula

C25H42N4O12

Molecular Weight

590.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate

InChI

InChI=1S/C25H42N4O12/c1-25(2,3)40-24(35)28-27-20(31)9-11-36-13-15-38-17-18-39-16-14-37-12-10-26-19(30)5-4-6-23(34)41-29-21(32)7-8-22(29)33/h4-18H2,1-3H3,(H,26,30)(H,27,31)(H,28,35)

InChI Key

UJNGPSDLLFWRTE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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